molecular formula C18H13ClN2O2S2 B259150 3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one

3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one

Cat. No. B259150
M. Wt: 388.9 g/mol
InChI Key: DTLBMMFEYYRNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one is not fully understood. However, studies have suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. Studies have also suggested that this compound has antifungal and anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one in lab experiments is its potential as an anti-inflammatory agent. Additionally, this compound has potential in treating neurological disorders and cancer. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

Future research on 3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one could focus on improving its solubility and bioavailability in vivo. Additionally, further studies could investigate its potential as an antifungal and anticancer agent. Further research could also investigate its mechanism of action and potential side effects in vivo.

Synthesis Methods

There are several methods for synthesizing 3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one. One such method involves the reaction of 2-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in the presence of acetic anhydride and p-toluenesulfonic acid. These methods have been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one has potential applications in scientific research. This compound has been studied for its potential as an anti-inflammatory agent, as well as its potential in treating neurological disorders such as Alzheimer's disease. Additionally, this compound has been studied for its potential in treating cancer and as an antifungal agent.

properties

Molecular Formula

C18H13ClN2O2S2

Molecular Weight

388.9 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one

InChI

InChI=1S/C18H13ClN2O2S2/c19-11-5-2-1-4-9(11)10-8-13(22)21-18-14(10)15(20)17(25-18)16(23)12-6-3-7-24-12/h1-7,10H,8,20H2,(H,21,22)

InChI Key

DTLBMMFEYYRNJC-UHFFFAOYSA-N

SMILES

C1C(C2=C(NC1=O)SC(=C2N)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl

Canonical SMILES

C1C(C2=C(NC1=O)SC(=C2N)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl

Origin of Product

United States

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